molecular formula C6H6N4 B1521752 5H-pyrrolo[3,2-d]pyrimidin-2-amine CAS No. 943736-60-5

5H-pyrrolo[3,2-d]pyrimidin-2-amine

Cat. No.: B1521752
CAS No.: 943736-60-5
M. Wt: 134.14 g/mol
InChI Key: PQXCUIJMOXEYQD-UHFFFAOYSA-N
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Description

5H-Pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C₆H₆N₄ and a molecular weight of 134.14 g/mol (CAS: 943736-60-5) . It serves as a core scaffold for developing biologically active molecules, particularly in oncology and neurology. The compound is supplied as a research-grade material with >97% purity, requiring storage at -80°C (6-month stability) or -20°C (1-month stability) to maintain integrity . Its structure features a pyrrolo-pyrimidine backbone with an amine group at position 2, enabling hydrogen bonding interactions critical for target binding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a suitable pyrrole derivative with a pyrimidine derivative in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the use of specific catalysts to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5H-pyrrolo[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmacological Properties

5H-Pyrrolo[3,2-d]pyrimidin-2-amine and its derivatives have been shown to exhibit antitumor activity through various mechanisms:

  • Inhibition of Enzymes : These compounds act as inhibitors of serine hydroxymethyltransferase 2 (SHMT2), which is crucial for de novo purine biosynthesis. This inhibition leads to a reduction in cell proliferation and increased apoptosis in cancer cells, particularly pancreatic adenocarcinoma models .
  • Antiproliferative Activity : Halogenated derivatives of pyrrolo[3,2-d]pyrimidines have demonstrated significant antiproliferative effects across multiple cancer cell lines. For instance, studies report effective concentrations (EC50) as low as 0.014 μM against specific cancer cell lines, indicating a strong potential as broad-spectrum anticancer agents .

Synthesis and Derivatives

The synthesis of this compound involves several chemical methodologies that allow for the introduction of various substituents to enhance its pharmacological profile:

  • Chemical Modifications : Researchers have synthesized numerous derivatives by modifying the pyrrole ring and introducing halogen or alkyl groups at specific positions. These modifications aim to improve the compound's efficacy while reducing toxicity. For example, N5 alkyl substitutions have been shown to decrease toxicity while maintaining antiproliferative activity .
  • Scalable Synthesis : The synthesis process has been optimized to allow for large-scale production without the need for complex purification processes, making it feasible for further clinical development .

Case Studies

Several studies illustrate the effectiveness of this compound in clinical and preclinical settings:

  • Pancreatic Cancer Models : A study utilizing the lead analog AGF347 demonstrated significant antitumor efficacy in pancreatic cancer models. The compound was shown to disrupt mitochondrial function and induce oxidative stress in cancer cells, leading to increased apoptosis and decreased tumor growth .
  • Microtubule Targeting Agents (MTAs) : Derivatives of this compound have been evaluated as MTAs that inhibit angiogenic pathways by targeting receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β. These compounds not only inhibited tumor cell proliferation but also showed potential in overcoming resistance mechanisms associated with traditional chemotherapeutics .

Summary Table of Key Findings

Application AreaKey Findings
Antitumor ActivityInhibits SHMT2 leading to reduced proliferation in pancreatic cancer models .
Antiproliferative EffectsEC50 values as low as 0.014 μM across various cancer cell lines .
Synthesis TechniquesScalable synthesis with high yields; modifications reduce toxicity while enhancing efficacy .
Mechanism of ActionActs on mitochondrial function and RTK pathways; induces oxidative stress leading to apoptosis .

Mechanism of Action

The mechanism by which 5H-pyrrolo[3,2-d]pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The biological and physicochemical properties of 5H-pyrrolo[3,2-d]pyrimidin-2-amine derivatives vary significantly based on substituent modifications. Below is a comparative analysis of key analogs:

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity: Bromine and chlorine substitutions (e.g., 7-Bromo-4-chloro analog) increase lipophilicity (XLogP3: 1.7 vs.
  • Solubility : Methoxyphenyl derivatives (e.g., N-(4-Methoxyphenyl)-2-methyl analog) exhibit improved water solubility due to polar substituents, critical for oral bioavailability .
  • Target Selectivity : Phenyl and piperidinyl groups (e.g., 4-Chloro-6-phenyl and 7-(1-methyl-4-piperidinyl) derivatives) introduce steric bulk, enhancing selectivity for specific kinases or CNS targets .

Biological Activity

5H-pyrrolo[3,2-d]pyrimidin-2-amine is a compound belonging to the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article will explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. These compounds have demonstrated significant antiproliferative activity across various cancer cell lines. For instance, halogenated pyrrolo[3,2-d]pyrimidines have shown EC50 values ranging from 0.014 to 14.5 μM in different cancer cell lines, indicating a strong capacity to inhibit cell growth . Notably, the N-substituted variants exhibited improved pharmacokinetic profiles with reduced toxicity (maximum tolerated doses of up to 40 mg/kg) while maintaining comparable activity .

The mechanism by which these compounds exert their effects is multifaceted:

  • Inhibition of Key Enzymes : Compounds like this compound act as inhibitors of critical enzymes involved in tumor growth. For example, they inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both essential for DNA synthesis and repair .
  • Microtubule Targeting : Some derivatives have been identified as microtubule-targeting agents (MTAs), which disrupt microtubule assembly and function, leading to apoptosis in cancer cells .
  • Proangiogenic Receptor Inhibition : The compounds also inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, which are crucial for angiogenesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The introduction of various substituents at specific positions on the pyrrolopyrimidine scaffold has been shown to enhance potency and selectivity against cancer cell lines:

Compound VariantEC50 Value (μM)Mechanism
Unsubstituted14.5General inhibition
N-substituted0.83 - 7.3Reduced toxicity with maintained activity
Halogenated0.014 - 14.5Enhanced antiproliferative effects

This table illustrates how modifications can lead to improved efficacy and safety profiles.

Case Studies

  • Triple-Negative Breast Cancer : A study focused on halogenated derivatives demonstrated their effectiveness against triple-negative breast cancer cell lines with notable IC50 values indicating potent growth inhibition .
  • Combination Therapies : Research has indicated that combining these compounds with traditional chemotherapeutics could enhance overall treatment efficacy while minimizing side effects associated with higher doses of conventional drugs .

Q & A

Basic Questions

Q. What are the primary synthetic routes for 5H-pyrrolo[3,2-d]pyrimidin-2-amine, and what are their key steps?

  • Answer : Two main methods are widely used:

  • Thorpe-Ziegler Cyclization : Reacting 3-anilino-2-cyanoacrylonitrile with α-haloketones under basic conditions forms 3-aminopyrroles, which are cyclized to the target compound .
  • Hydrogenolytic Ring Contraction : Pyrimido[5,4-c]pyridazines (synthesized from 6-methyl-5-phenylazopyrimidines using formylating agents like BBDM) undergo hydrogenolysis to yield the pyrrolopyrimidine core .
  • Key Considerations : Monitor reaction conditions (e.g., temperature, catalyst choice) to avoid side products like N-methylated derivatives .

Q. How is the structural identity of this compound confirmed experimentally?

  • Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify the bicyclic framework and substituent positions (e.g., amine at C2, pyrrole-proton coupling patterns) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C6_6H6_6N4_4 for the base structure) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for halogenated derivatives .

Advanced Research Questions

Q. How can nucleophilic aromatic substitution (SNAr) reactions be optimized to introduce functional groups at the C4 position of the pyrrolopyrimidine scaffold?

  • Answer :

  • Electrophilic Activation : Pre-chlorinate the C4 position (e.g., using POCl3_3) to enhance reactivity toward amines or thiols .
  • Solvent and Base Selection : Use polar aprotic solvents (DMF, DMSO) with non-nucleophilic bases (e.g., DBU) to minimize side reactions .
  • Case Study : 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine reacts with benzylamine in DMF at 80°C to yield 4-(benzylamino)- derivatives with >85% yield .

Q. How can researchers resolve contradictions in reported reaction yields for hydrogenolytic ring contractions?

  • Answer : Discrepancies often arise from:

  • Catalyst Variability : Test Pd/C vs. Raney Ni under H2_2 atmospheres; Pd/C typically offers better selectivity for pyrrolopyrimidine formation .
  • Substrate Purity : Impurities in pyrimido[5,4-c]pyridazine intermediates (e.g., residual formylating agents) can inhibit hydrogenolysis. Pre-purify via column chromatography .
  • Pressure Effects : Higher H2_2 pressure (3–5 atm) improves yields but may require specialized equipment .

Q. What in vitro assays are recommended to evaluate the compound’s activity against cyclin-dependent kinases (CDKs)?

  • Answer :

  • Kinase Inhibition Assays : Use recombinant CDK2/cyclin E or CDK4/cyclin D1 with ATP-conjugated luminescent substrates (e.g., ADP-Glo™). IC50_{50} values <100 nM indicate potent inhibition .
  • Cell Cycle Analysis : Treat cancer cell lines (e.g., MCF-7) and assess G1/S phase arrest via flow cytometry .
  • Counter-Screening : Test selectivity against non-target kinases (e.g., MAPK, EGFR) to avoid off-target effects .

Q. What analytical strategies ensure purity and identify byproducts in scaled-up synthesis?

  • Answer :

  • HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect impurities >0.1% .
  • LC-MS/MS : Characterize byproducts (e.g., dehalogenated or dimerized species) via fragmentation patterns .
  • Elemental Analysis : Validate elemental composition (e.g., C6_6H5_5ClN4_4 for 4-chloro derivatives) .

Q. How can structure-activity relationship (SAR) studies be designed to improve CDK inhibitory potency?

  • Answer :

  • Core Modifications : Introduce electron-withdrawing groups (Cl, Br) at C4/C7 to enhance kinase binding .
  • Side Chain Engineering : Attach solubilizing groups (e.g., PEG-linked amines) at C2 to improve bioavailability without compromising activity .
  • Crystallographic Analysis : Co-crystallize derivatives with CDK2 to map interactions (e.g., hydrogen bonds with Leu83) .

Properties

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXCUIJMOXEYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298459
Record name 5H-Pyrrolo[3,2-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943736-60-5
Record name 5H-Pyrrolo[3,2-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943736-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[3,2-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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